molecular formula C7H12N2O2 B13789796 Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13789796
M. Wt: 156.18 g/mol
InChI Key: VFRXHYBFFYSBDO-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes through Claisen–Schmidt-type aldol-crotonic condensation, followed by cyclization with hydrazine hydrate in acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects may involve the modulation of inflammatory pathways .

Comparison with Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 3,4-Dimethylpyrazole
  • Isoxazole derivatives

Comparison: Methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its unique combination of methyl groups and carboxylate functionality, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific biological activities .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h4-5,8H,1-3H3

InChI Key

VFRXHYBFFYSBDO-UHFFFAOYSA-N

Canonical SMILES

CC1C(NN=C1C(=O)OC)C

Origin of Product

United States

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